2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl-
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Overview
Description
2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl- is a heterocyclic compound that belongs to the pyranoquinolinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl- makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl- typically involves the reaction of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehydes with methyl 3-oxopentanedioate. This reaction produces 3-oxo-3-(6,8,8,9-tetramethyl-2-oxo-2H-pyrano[3,2-g]quinolin-3-yl)propanoates, which can then be further modified through condensation with carboximidamides to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like MCPBA to form oxopyranoquinoline N-oxide.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: MCPBA (meta-chloroperoxybenzoic acid) is commonly used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA yields oxopyranoquinoline N-oxide .
Scientific Research Applications
2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl- has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticoagulant by inhibiting blood coagulation factors Xa and XIa.
Biological Studies: It is used in studies related to its biological activity, including antiviral, antitumor, and cardioprotective effects.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl- involves its interaction with specific molecular targets. For instance, its anticoagulant activity is attributed to the inhibition of blood coagulation factors Xa and XIa . The compound binds to these factors, preventing them from participating in the coagulation cascade, thereby reducing blood clot formation.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrano[3,2-c]quinolin-2-ones: These compounds share a similar core structure but differ in the substitution pattern.
Quinolinyl-pyrazoles: These compounds have a quinoline core with a pyrazole ring, showing different biological activities.
Uniqueness
2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit blood coagulation factors Xa and XIa sets it apart from other similar compounds .
Properties
CAS No. |
647841-85-8 |
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Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
6-butyl-8-ethyl-4-methylpyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C19H21NO2/c1-4-6-7-13-9-14(5-2)20-17-11-18-15(10-16(13)17)12(3)8-19(21)22-18/h8-11H,4-7H2,1-3H3 |
InChI Key |
ACCBRVVTGSLRCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2C=C3C(=CC(=O)OC3=CC2=NC(=C1)CC)C |
Origin of Product |
United States |
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